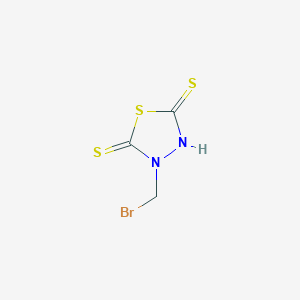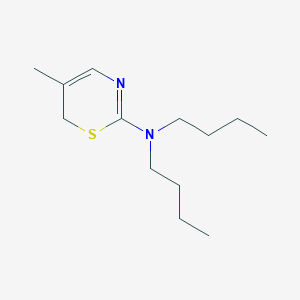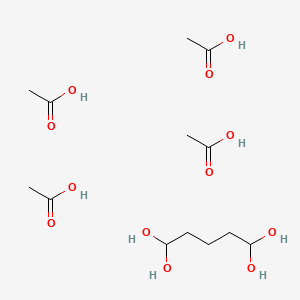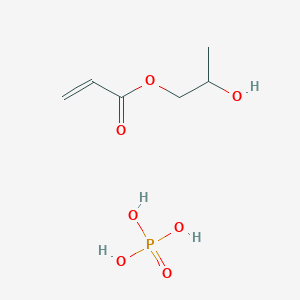
4-Methoxy-5-methyloct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-methyloct-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group and a methyl group attached to the octene chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyloct-1-ene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-5-methyl-1-octanol with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to form the desired alkene.
Another method involves the dehydration of 4-methoxy-5-methyl-1-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This process removes a water molecule from the alcohol, resulting in the formation of the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration of 4-methoxy-5-methyl-1-octanol using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of heterogeneous acid catalysts can enhance the efficiency of the dehydration process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-methyloct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, and osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.
Substitution: NaI in acetone, lithium aluminum hydride (LiAlH4) for reduction of the methoxy group.
Major Products
Oxidation: Epoxides, ketones, and diols.
Reduction: Alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-5-methyloct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and methoxy groups.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-methyloct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of an epoxide or ketone. In reduction reactions, the double bond is hydrogenated to form an alkane.
The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. The presence of the methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Comparación Con Compuestos Similares
4-Methoxy-5-methyloct-1-ene can be compared with other similar compounds such as:
4-Methoxy-5-methylhex-1-ene: Similar structure but with a shorter carbon chain.
4-Methoxy-5-methylhept-1-ene: Similar structure but with a slightly shorter carbon chain.
4-Methoxy-5-methylnon-1-ene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the methoxy and methyl groups, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity.
Propiedades
Número CAS |
90246-14-3 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
4-methoxy-5-methyloct-1-ene |
InChI |
InChI=1S/C10H20O/c1-5-7-9(3)10(11-4)8-6-2/h6,9-10H,2,5,7-8H2,1,3-4H3 |
Clave InChI |
NFKWZYKXPGLUQX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





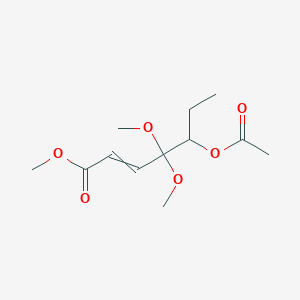
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
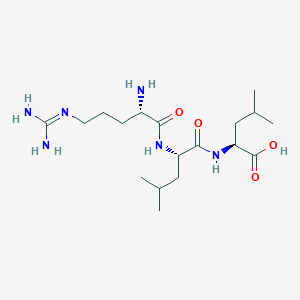

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
